molecular formula C13H23NO7 B1373162 Tert-butyl 3-morpholin-3-YL-propionate oxalate CAS No. 1260639-31-3

Tert-butyl 3-morpholin-3-YL-propionate oxalate

Cat. No.: B1373162
CAS No.: 1260639-31-3
M. Wt: 305.32 g/mol
InChI Key: PJKNOOXKHUMDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Tert-butyl 3-morpholin-3-YL-propionate oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 3-morpholin-3-YL-propionate oxalate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-morpholin-3-YL-propionate oxalate involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 3-morpholin-3-YL-propionate oxalate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .

Biological Activity

Tert-butyl 3-morpholin-3-YL-propionate oxalate is a chemical compound with the molecular formula C13H23NO7C_{13}H_{23}NO_7 and a molecular weight of 305.33g/mol305.33\,g/mol. It is synthesized through the reaction of tert-butyl 3-morpholin-3-YL-propionate with oxalic acid, typically in solvents like dichloromethane under controlled conditions to maintain product stability.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The morpholine ring structure allows it to engage in significant biochemical interactions that can modulate enzymatic activities and receptor functions.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can alter the activity of receptors, potentially influencing signaling pathways.

Research Findings

Several studies have explored the potential therapeutic applications of this compound, focusing on its effects on various biological systems.

  • Antioxidant Properties: Research indicates that compounds similar to this compound exhibit antioxidant properties, which may help mitigate oxidative stress in cells .
  • Litholytic Activity: There is emerging evidence that compounds containing oxalate groups can influence calcium oxalate crystallization, which is relevant in kidney stone formation. This suggests potential applications in treating urolithiasis .
  • Cytotoxicity Studies: Investigations into the cytotoxic effects of related compounds have shown that they can affect cell viability, particularly in renal cells, indicating a need for further research into their safety profiles and therapeutic windows .

Case Study 1: Oxidative Stress and Kidney Stones

A study demonstrated that certain bioactive compounds could significantly reduce markers of oxidative stress in animal models prone to kidney stones. The introduction of morpholine derivatives showed a reduction in urinary oxalate excretion, suggesting a protective effect against stone formation .

Case Study 2: Enzyme Interaction

In vitro studies have indicated that this compound interacts with specific enzymes, leading to altered metabolic outcomes. This has implications for drug design targeting metabolic diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaBiological Activity
Tert-butyl 3-morpholin-3-YL-propionateC_{13}H_{23}NO_7Enzyme inhibition, receptor modulation
Morpholine derivativesVariesVaries widely; some show anti-cancer properties
Tert-butyl 4-(3-methyl-5-pyridinyl)piperazineC_{12}H_{18}N_2O_2Potential neuroprotective effects

Properties

IUPAC Name

tert-butyl 3-morpholin-3-ylpropanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.C2H2O4/c1-11(2,3)15-10(13)5-4-9-8-14-7-6-12-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKNOOXKHUMDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1COCCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-morpholin-3-YL-propionate oxalate
Reactant of Route 2
Tert-butyl 3-morpholin-3-YL-propionate oxalate
Reactant of Route 3
Tert-butyl 3-morpholin-3-YL-propionate oxalate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-morpholin-3-YL-propionate oxalate
Reactant of Route 5
Tert-butyl 3-morpholin-3-YL-propionate oxalate
Reactant of Route 6
Tert-butyl 3-morpholin-3-YL-propionate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.